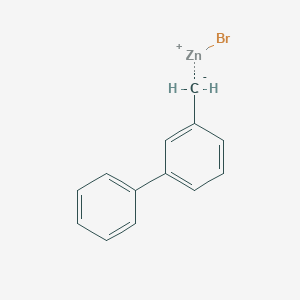
(Biphenyl-3-ylmethyl)zinc bromide, 0.50 M in THF
Übersicht
Beschreibung
(Biphenyl-3-ylmethyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in various chemical reactions. The presence of the biphenyl group enhances its reactivity and stability, making it a versatile reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Biphenyl-3-ylmethyl)zinc bromide can be synthesized through the reaction of biphenyl-3-ylmethyl bromide with zinc in the presence of THF. The reaction typically involves the use of activated zinc, which can be prepared by treating zinc dust with a small amount of iodine or by using commercially available activated zinc. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc.
Industrial Production Methods
In an industrial setting, the production of (Biphenyl-3-ylmethyl)zinc bromide involves large-scale reactors equipped with efficient stirring and temperature control systems. The process begins with the preparation of biphenyl-3-ylmethyl bromide, followed by its reaction with activated zinc in THF. The reaction mixture is then filtered to remove any unreacted zinc and by-products, and the resulting solution is concentrated to obtain the desired concentration of 0.50 M.
Analyse Chemischer Reaktionen
Types of Reactions
(Biphenyl-3-ylmethyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Oxidation: The compound can be oxidized to form biphenyl-3-ylmethyl alcohol.
Reduction: It can participate in reduction reactions, where it acts as a reducing agent.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, and the reaction is typically carried out in the presence of a catalyst, such as palladium.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: The major products are new carbon-carbon bonded compounds.
Oxidation: The primary product is biphenyl-3-ylmethyl alcohol.
Reduction: The main product is the reduced form of the starting material.
Wissenschaftliche Forschungsanwendungen
(Biphenyl-3-ylmethyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The reagent is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Biphenyl-3-ylmethyl)zinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The biphenyl group stabilizes the zinc center, enhancing its reactivity. In nucleophilic substitution reactions, the compound donates its carbon-zinc bond to an electrophile, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the biphenyl group, making it less reactive.
Benzylzinc bromide: Contains a benzyl group instead of a biphenyl group, resulting in different reactivity and stability.
(Biphenyl-4-ylmethyl)zinc bromide: Similar structure but with the biphenyl group attached at a different position, affecting its reactivity.
Uniqueness
(Biphenyl-3-ylmethyl)zinc bromide is unique due to the presence of the biphenyl group at the 3-position, which enhances its reactivity and stability compared to other organozinc reagents. This makes it particularly valuable in the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
bromozinc(1+);1-methanidyl-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11.BrH.Zn/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTBBLVNHSUFKY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)C2=CC=CC=C2.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383664.png)
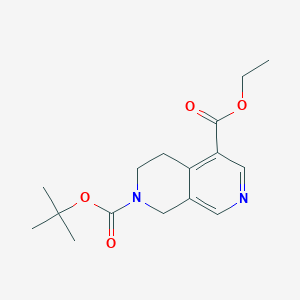
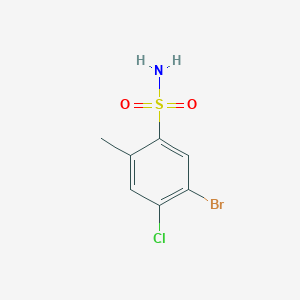
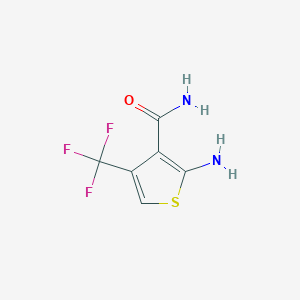
![3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B1383670.png)
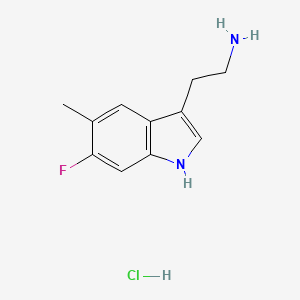
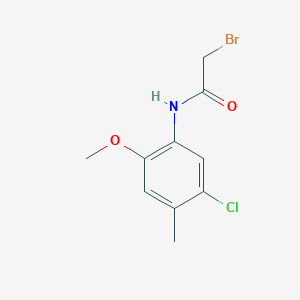


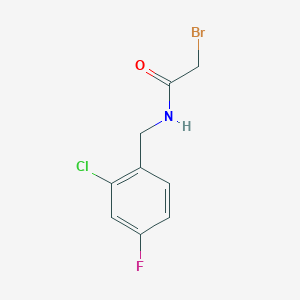

![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride](/img/structure/B1383683.png)


